molecular formula C21H20FN3O6S2 B2501647 (Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-04-5

(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2501647
CAS No.: 865198-04-5
M. Wt: 493.52
InChI Key: ZWTIPKHOHGIJQY-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H20FN3O6S2 and its molecular weight is 493.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

The benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, closely related to the compound , have shown promising antimicrobial activity against various bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Anti-nociceptive and Anti-inflammatory Activity

Some acetic acid derivatives, including compounds with a structural resemblance to the specified chemical, have exhibited significant anti-nociceptive and anti-inflammatory activities. These findings suggest potential therapeutic applications in pain and inflammation management (Doğruer et al., 1998).

Chemical Modification of Antibiotics

Compounds like (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, structurally related to the queried compound, have been used as chemical modifiers for cephalosporin antibiotics. This indicates a potential role in enhancing the efficacy of certain antibiotics (Kanai et al., 1993).

Anticancer Research

In cancer research, compounds structurally similar to the requested molecule have been explored for their potential as anticancer agents. This includes research on benzothiazole-based Schiff bases and their derivatives, highlighting their potential in developing new cancer treatments (Farah et al., 2011).

Hepatitis B Virus Inhibition

A compound closely related to the requested chemical, specifically 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, has been investigated as a potential inhibitor of hepatitis B. This research underlines the compound's relevance in antiviral therapy, particularly against hepatitis B virus (Ivachtchenko et al., 2019).

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O6S2/c1-30-19(26)13-25-17-7-4-15(22)12-18(17)32-21(25)23-20(27)14-2-5-16(6-3-14)33(28,29)24-8-10-31-11-9-24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTIPKHOHGIJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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